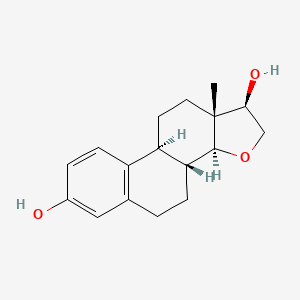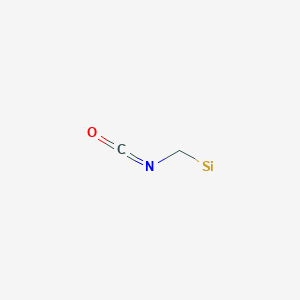
2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid is a chemical compound that combines the properties of both an amide and a carboxylic acid. This compound is known for its unique structure, which includes a phenylpropyl group attached to the nitrogen atom of the amide and a methyl group on the prop-2-enoic acid. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylpropyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enoic acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(2-phenylpropyl)prop-2-enamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-phenylpropyl)prop-2-enamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-phenylpropyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(butoxymethyl)prop-2-enamide
- Butyl prop-2-enoate
- Methyl 2-methylprop-2-enoate
- Prop-2-enenitrile
Uniqueness
2-methyl-N-(2-phenylpropyl)prop-2-enamide stands out due to its unique combination of an amide and a carboxylic acid group, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
37129-92-3 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-methyl-N-(2-phenylpropyl)prop-2-enamide;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C13H17NO.C4H6O2/c1-10(2)13(15)14-9-11(3)12-7-5-4-6-8-12;1-3(2)4(5)6/h4-8,11H,1,9H2,2-3H3,(H,14,15);1H2,2H3,(H,5,6) |
InChI-Schlüssel |
XUJCNILWMYGWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C(=C)C)C1=CC=CC=C1.CC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


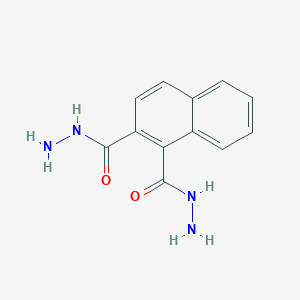
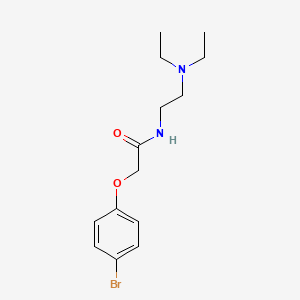
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
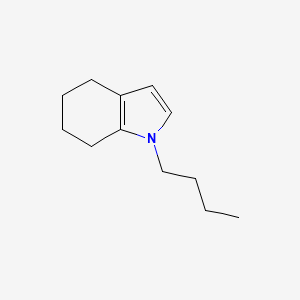
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
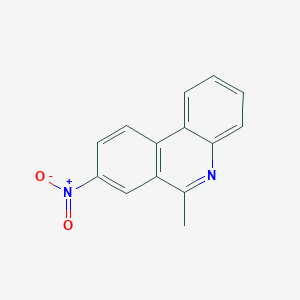
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
